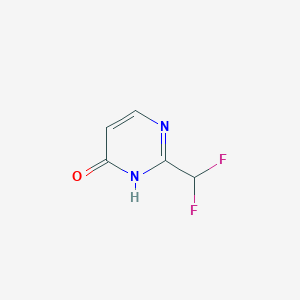
2-(Difluoromethyl)pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyrimidin-4-OL is a heterocyclic compound containing a pyrimidine ring substituted with a difluoromethyl group at the 2-position and a hydroxyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrimidine precursor with a difluoromethylating agent, such as ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation to yield the desired compound . The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, under mild temperatures.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyrimidin-4-OL may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)pyrimidin-4-one.
Reduction: Formation of 2-(Methyl)pyrimidin-4-OL.
Substitution: Formation of 2-(Difluoromethyl)pyrimidin-4-chloride or 2-(Difluoromethyl)pyrimidin-4-alkyl.
Scientific Research Applications
2-(Difluoromethyl)pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of target proteins and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyrimidin-4-OL: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)pyrimidin-4-OL: Contains a methyl group instead of a difluoromethyl group.
2-(Difluoromethyl)pyridin-4-OL: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(Difluoromethyl)pyrimidin-4-OL is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(difluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)5-8-2-1-3(10)9-5/h1-2,4H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTPOJNMFODUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
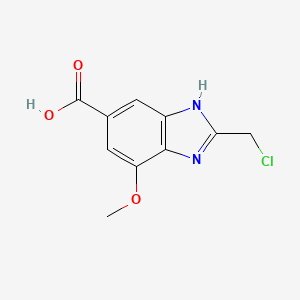
![N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride](/img/structure/B13276429.png)
amine](/img/structure/B13276434.png)
![(1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B13276440.png)
amine](/img/structure/B13276441.png)
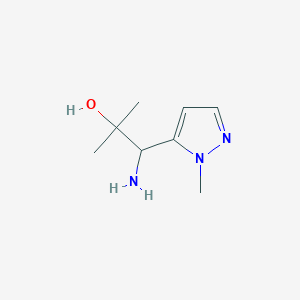
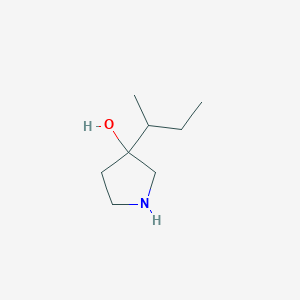
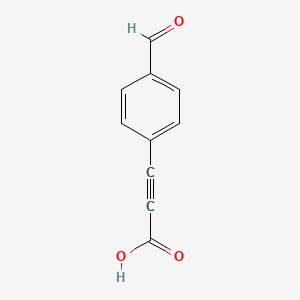

![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfinylbutanoic acid](/img/structure/B13276470.png)
![Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B13276475.png)

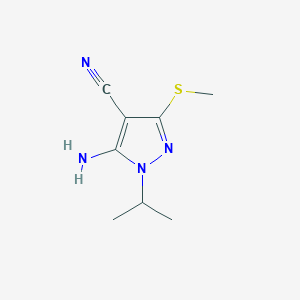
![2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276499.png)
